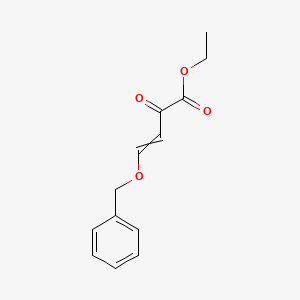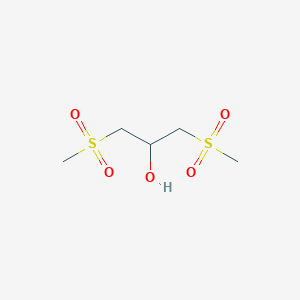
Octahydro-7H-2,5-ethanoinden-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-7H-2,5-ethanoinden-7-one: is an organic compound with the molecular formula C11H16O . It is characterized by its unique structure, which includes a five-membered ring, a six-membered ring, and a seven-membered ring, along with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-7H-2,5-ethanoinden-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the desired cyclic structure. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-7H-2,5-ethanoinden-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octahydro-7H-2,5-ethanoinden-7-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of cyclic ketones and their interactions with biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Octahydro-7H-2,5-ethanoinden-7-one exerts its effects depends on its interactions with molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved may vary depending on the application and the biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine): A high explosive with a similar octahydro structure but different functional groups.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar cyclic structures used in fragrances and other applications.
Uniqueness: Octahydro-7H-2,5-ethanoinden-7-one is unique due to its specific ring structure and ketone functional group, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
65989-65-3 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
tricyclo[4.3.2.03,8]undecan-4-one |
InChI |
InChI=1S/C11H16O/c12-11-6-8-2-1-7-3-9(4-8)10(11)5-7/h7-10H,1-6H2 |
Clave InChI |
SQXDWOUWZMEMDI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CC1CC3C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
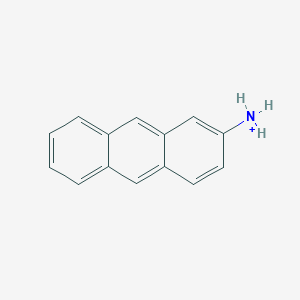
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
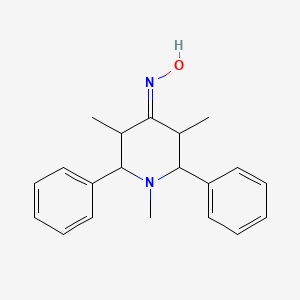
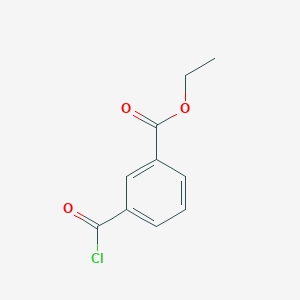



![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
